molecular formula C11H7N3O2S B8364335 2-(5-nitro-2-thienyl)-1H-benzimidazole

2-(5-nitro-2-thienyl)-1H-benzimidazole

Cat. No.: B8364335
M. Wt: 245.26 g/mol
InChI Key: KIVVOWWBRZSISO-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-thienyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 5-nitrothienyl group. The benzimidazole scaffold is known for its pharmacological versatility, and the introduction of a nitro-substituted thiophene ring enhances its electronic and steric properties. This compound’s structure combines the aromaticity of benzimidazole with the electron-withdrawing nitro group on the thienyl moiety, which may influence its reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7N3O2S/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)

InChI Key

KIVVOWWBRZSISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nitro-Substituted Derivatives

2-(2-Nitro-phenyl)-1H-Benzimidazole 5-Carboxylic Acid

  • Key Features : The nitro group at the ortho-position of the phenyl ring enhances analgesic activity, particularly in naloxone-sensitive pathways, but lacks antispasmodic effects on acetylcholine-induced contractions .
  • Comparison : Unlike the nitro-thienyl group, the nitro-phenyl substitution focuses activity on central nervous system targets, suggesting that the thienyl sulfur may alter binding interactions.

2-(2-Amino-5(6)-Nitro-1H-Benzimidazol-1-yl)-N-Arylacetamides Key Features: These derivatives exhibit 4–7-fold higher potency than benznidazole against Giardia intestinalis and Trichomonas vaginalis, attributed to the nitro group’s electron-withdrawing effects enhancing antiparasitic activity . Comparison: The nitro group’s position on the benzimidazole core (vs. the thienyl ring in the target compound) may direct activity toward different parasitic enzymes.

Thiophene/Thienyl-Substituted Derivatives

5-Chloro-2-(Thiophen-2-yl)-1H-Benzimidazole Key Features: Crystallographic studies reveal planar geometry with S–C bond lengths of 1.701–1.719 Å, stabilizing intermolecular interactions .

2-(5-Methyl-2-Thienyl)-1H-Benzimidazole

  • Key Features : Methyl substitution on the thienyl ring introduces steric bulk without significant electronic modulation, limiting its pharmacological scope compared to nitro-functionalized analogues .

Other Bioactive Benzimidazoles

2-(4-Hydroxy-phenyl)-1H-Benzimidazole Key Features: Demonstrates antibacterial and antifungal activity due to the phenolic hydroxyl group’s hydrogen-bonding capacity . Comparison: The nitro-thienyl group’s electron-deficient nature contrasts with the electron-rich hydroxy-phenyl, directing activity toward different biological targets.

Comparison: The nitro-thienyl group’s smaller size and higher electronegativity may limit DNA intercalation but enhance enzyme inhibition.

Pharmacological and Electronic Properties

Compound Substituent Key Activity Mechanistic Insight
2-(5-Nitro-2-thienyl)-1H-benzimidazole (Target) 5-Nitrothienyl at C2 Hypothesized antiparasitic/analgesic Nitro group enhances electrophilicity; thienyl sulfur may participate in metal coordination.
2-(2-Nitro-phenyl)-1H-benzimidazole 2-Nitrophenyl at C2 Analgesic (naloxone-sensitive) Nitro group stabilizes radical intermediates in opioid pathways.
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole Thiophen-2-yl at C2 Structural stability Planar geometry favors crystal packing; no nitro limits redox activity.
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-Hydroxyphenyl at C2 Antimicrobial Hydroxyl group enables hydrogen bonding with microbial enzymes.

Preparation Methods

Methodology

The most direct route involves the condensation of o-phenylenediamine with 5-nitrothiophene-2-carbaldehyde under oxidative conditions. This method leverages the reactivity of aldehydes with diamines to form the benzimidazole ring.

Procedure :

  • o-Phenylenediamine (1.0 eq) and 5-nitrothiophene-2-carbaldehyde (1.1 eq) are refluxed in ethanol or DMF.

  • Oxidizing agents (e.g., Na₂S₂O₅, Cu(OAc)₂) or atmospheric oxygen are used to facilitate cyclization.

  • The reaction is monitored via TLC, and the product is isolated via filtration or column chromatography.

Key Data :

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
Na₂S₂O₅DMF80292
Cu(OAc)₂EthanolReflux485
Nano-Fe₃O₄/O₂Water251.595

Mechanistic Insight :
The aldehyde forms a Schiff base intermediate with o-phenylenediamine , which undergoes oxidative cyclization to yield the benzimidazole core. The nitro group on the thiophene ring remains intact due to the mild conditions.

Reductive Cyclization of Nitro-Substituted Precursors

Methodology

This two-step approach involves synthesizing a nitro-containing Schiff base followed by reductive cyclization.

Procedure :

  • 2-Nitro-5-thienylaniline is treated with SnCl₂·2H₂O in ethanol under reflux to reduce the nitro group to an amine.

  • The resulting diamine undergoes intramolecular cyclization in the presence of HCl or HCOOH to form the benzimidazole.

Key Data :

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Source
SnCl₂·2H₂OEthanol80378
Na₂S₂O₄DMSO100282

Advantages :

  • Suitable for substrates sensitive to strong acids.

  • High functional group tolerance.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the condensation reaction, reducing reaction times and improving yields.

Procedure :

  • o-Phenylenediamine and 5-nitrothiophene-2-carbaldehyde are mixed in a polar solvent (e.g., DMF).

  • The mixture is irradiated at 100–150 W for 10–30 minutes.

  • The product is purified via recrystallization.

Key Data :

Power (W)SolventTime (min)Yield (%)Source
150DMF1594
100Water3088

Benefits :

  • Energy-efficient and scalable.

  • Minimizes side reactions.

Catalytic Methods Using Transition Metals

Methodology

Transition metal catalysts like Pd/C or Ru complexes enhance regioselectivity and yield in heterogeneous systems.

Procedure :

  • o-Phenylenediamine and 5-nitrothiophene-2-carbaldehyde are stirred in toluene.

  • A catalytic amount of Pd/C (5 mol%) is added under inert atmosphere.

  • The reaction is heated to 80°C for 4–6 hours.

Key Data :

CatalystSolventTemperature (°C)Yield (%)Source
Pd/CToluene8089
RuCl₃Ethanol7084

Mechanistic Note :
Metal catalysts facilitate hydrogen transfer during cyclization, improving reaction efficiency.

Green Synthesis Approaches

Methodology

Eco-friendly methods utilize water as a solvent and recyclable catalysts like nano-Fe₃O₄ .

Procedure :

  • o-Phenylenediamine and the aldehyde are mixed in water.

  • Nano-Fe₃O₄ (10 mg) is added, and the reaction is stirred at room temperature for 1–2 hours.

  • The catalyst is magnetically recovered and reused.

Key Data :

CatalystCyclesYield (%)Source
Nano-Fe₃O₄591–89

Sustainability Metrics :

  • E-factor: 0.3 (vs. 5.2 for traditional methods).

  • Atom economy: 89%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeCostScalability
Condensation85–951–4 hLowHigh
Reductive Cyclization75–822–6 hModerateModerate
Microwave-Assisted88–9415–30 minHighHigh
Transition Metal Catalysis84–894–6 hHighLow
Green Synthesis89–911–2 hLowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-nitro-2-thienyl)-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodology :

  • Catalyst Selection : Heterogeneous catalysts like FeCl₃/SiO₂ nanoparticles (4% FeCl₃·6H₂O relative to SiO₂ weight) under mild conditions (75°C) can promote cyclocondensation of substituted benzaldehydes with o-phenylenediamine derivatives. This approach minimizes byproducts and enhances regioselectivity .

  • Microwave-Assisted Synthesis : Microwave irradiation with green catalysts (e.g., Moringa oleifera seed extract) reduces reaction time (15–30 minutes) and improves yields (85–92%) compared to conventional heating .

  • Key Parameters : Optimize temperature, solvent (e.g., ethanol, DMF), and molar ratios of reactants. For nitro-substituted derivatives, controlled nitro-group stability is critical to prevent decomposition.

    • Example Protocol :
ParameterOptimal Value
CatalystFeCl₃/SiO₂ (4% w/w)
Temperature75°C
SolventEthanol
Reaction Time4–6 hours

Q. How do substituents on the benzimidazole core affect spectroscopic characterization (e.g., NMR, IR)?

  • Methodology :

  • NMR Analysis : The nitro group at the 5-position of the thienyl ring deshields adjacent protons, causing distinct splitting patterns in ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons). In ¹³C NMR, the nitro group induces downfield shifts (~125–130 ppm for C-NO₂) .
  • IR Spectroscopy : Strong asymmetric stretching vibrations of the nitro group (1520–1550 cm⁻¹) and benzimidazole N-H stretching (~3400 cm⁻¹) confirm structural integrity .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. For example, the nitro-thienyl group often exhibits planar geometry with C—N—O angles of ~125° .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzimidazole rings) to predict packing efficiency and stability .
    • Data Contradictions : Discrepancies in nitro-group orientation may arise from dynamic disorder; refine using TWINABS for twinned crystals .

Q. What strategies address conflicting bioactivity data in benzimidazole derivatives with nitro-thienyl substituents?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-(4-fluorophenyl)- vs. 2-(5-nitro-2-thienyl)-benzimidazoles) to isolate electronic effects. Fluorine enhances lipophilicity (logP +0.5), while nitro groups improve electrophilic reactivity .
  • Biological Assay Design : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies. For example, inconsistent antitubercular activity may stem from variations in bacterial strain sensitivity .
    • Example SAR Table :
SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
5-Nitro-2-thienyl1.2–2.58.7–12.3
4-Fluorophenyl3.8–5.115.6–20.1

Q. How can computational modeling guide the design of this compound analogs with enhanced properties?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tyrosine kinases). The nitro group’s electron-withdrawing effect may improve interaction with hydrophobic pockets .
  • DFT Calculations : Calculate HOMO-LUMO gaps to assess redox stability. Nitro-substituted derivatives typically exhibit lower band gaps (~3.2 eV), favoring charge-transfer interactions .
    • Validation : Correlate computed dipole moments with experimental solubility data to refine substituent choices .

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